Technical Guide: Mechanism of Action of Tyrphostin RG 14620 in EGFR Signaling
Technical Guide: Mechanism of Action of Tyrphostin RG 14620 in EGFR Signaling
This guide provides an in-depth technical analysis of Tyrphostin RG 14620 , a synthetic small-molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR/ErbB1) and HER2 (ErbB2) kinases. It is designed for researchers investigating signal transduction, kinase inhibition kinetics, and multidrug resistance (MDR) mechanisms.
Compound Profile & Chemical Identity
Tyrphostin RG 14620 belongs to the tyrphostin class of tyrosine kinase inhibitors (TKIs).[1][2] Unlike quinazoline-based inhibitors (e.g., gefitinib), RG 14620 utilizes a benzylidenemalononitrile-like scaffold, specifically an acrylonitrile derivative, to compete with ATP at the kinase domain.
| Property | Specification |
| IUPAC Name | (Z)-3-(3,5-dichlorophenyl)-2-(pyridin-3-yl)acrylonitrile |
| Common Synonyms | RG-14620, Tyrphostin RG14620 |
| CAS Number | 136831-49-7 |
| Molecular Formula | C₁₄H₈Cl₂N₂ |
| Molecular Weight | 275.13 g/mol |
| Primary Target | EGFR (ErbB1), HER2 (ErbB2) |
| Secondary Target | ABCG2 (BCRP) Transporter |
| Solubility | DMSO (>10 mg/mL), Ethanol; Insoluble in water |
| IC₅₀ (Cell-free/Cellular) | ~3–4 µM (EGFR autophosphorylation) |
Mechanism of Action (MoA)
Primary Mechanism: ATP-Competitive Kinase Inhibition
RG 14620 functions as a low-molecular-weight inhibitor of the EGFR intracellular tyrosine kinase domain.
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Binding Interface: The compound mimics the adenine ring of ATP. It docks into the ATP-binding pocket located between the N-terminal and C-terminal lobes of the EGFR kinase domain.
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Catalytic Blockade: By occupying the ATP cleft, RG 14620 prevents the transfer of the
-phosphate from ATP to tyrosine residues (e.g., Y1068, Y1173) on the receptor's C-terminal tail. -
Inhibition of Autophosphorylation: This blockade halts the trans-autophosphorylation event required to recruit downstream signaling adaptors like Grb2 and Shc.
Structural Dynamics & Reversibility
The structure of RG 14620 contains a (Z)-acrylonitrile moiety conjugated to a pyridine ring and a dichlorophenyl ring.
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Michael Acceptor Potential: The acrylonitrile group is an electrophile capable of acting as a Michael acceptor. While many tyrphostins are reversible, the "irreversible growth inhibition" observed in biological assays suggests that RG 14620 may form a covalent bond or a "slow-tight" complex with nucleophilic cysteine residues (e.g., Cys797) within the ATP pocket, similar to second-generation EGFR inhibitors.
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Selectivity: The 3,5-dichlorophenyl substitution provides steric selectivity, allowing it to fit the hydrophobic pocket of EGFR/HER2 while showing reduced affinity for PDGFR compared to other tyrphostins.
Secondary Mechanism: ABCG2-Mediated MDR Reversal
A critical, often overlooked property of RG 14620 is its ability to modulate the ABCG2 (Breast Cancer Resistance Protein) transporter.
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Efflux Inhibition: RG 14620 inhibits the ATPase activity of ABCG2, preventing the efflux of chemotherapeutic agents (e.g., mitoxantrone, topotecan) from the cell.
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Synergy: This dual action makes RG 14620 a valuable tool in researching resistant phenotypes where both EGFR signaling and drug efflux are upregulated.
Signaling Pathway Visualization
The following diagram illustrates the interruption of the EGFR signaling cascade by RG 14620 and its parallel effect on the ABCG2 transporter.
Figure 1: Dual mechanism of RG 14620 blocking EGFR autophosphorylation and ABCG2-mediated drug efflux.
Experimental Protocols
Preparation of Stock Solution
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Solvent: Dimethyl sulfoxide (DMSO).
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Concentration: Prepare a 10 mM stock solution (2.75 mg in 1 mL DMSO).
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Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
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Working Solution: Dilute in serum-free medium immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent toxicity.
In Vitro EGFR Autophosphorylation Assay (Western Blot)
This protocol validates the inhibition of EGFR activation in A431 or HER14 cells.
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Cell Seeding: Plate cells (e.g., A431) at
cells/well in 6-well plates. Incubate 24h. -
Starvation: Replace medium with serum-free DMEM for 12–16 hours to reduce basal phosphorylation.
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Inhibitor Treatment:
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Add RG 14620 at graded concentrations (e.g., 0.1, 1.0, 5.0, 10.0 µM).
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Include a DMSO control (Vehicle) and a Positive Control (e.g., AG 1478 at 100 nM).
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Incubate for 2 hours at 37°C.
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Stimulation: Add EGF (final concentration 50 ng/mL) for 15 minutes at 37°C.
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Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄). Lyse in RIPA buffer.
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Detection: Perform Western Blotting.
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Primary Antibody: Anti-phospho-EGFR (Tyr1068 or Tyr1173).
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Loading Control: Anti-Total EGFR or Anti-Actin.
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Analysis: Quantify bands. RG 14620 should show a dose-dependent reduction in p-EGFR bands with an IC₅₀ approx. 3 µM.
Cell Viability / IC₅₀ Determination (MTT Assay)
To determine the antiproliferative potency:
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Seed cells (3,000–5,000/well) in 96-well plates.
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Treat with RG 14620 (0–50 µM) for 48–72 hours.
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Add MTT reagent; incubate 4h. Solubilize formazan crystals.
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Read absorbance at 570 nm.
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Expected Result: Sigmoidal dose-response curve. IC₅₀ values typically range from 1–4 µM depending on EGFR expression levels.
Comparative Data Analysis
| Inhibitor | Target Profile | IC₅₀ (EGFR Kinase) | Mechanism Type | Key Feature |
| RG 14620 | EGFR, HER2, ABCG2 | ~3.0 µM | ATP-Competitive | Reverses ABCG2-mediated MDR; Acrylonitrile scaffold. |
| AG 1478 | EGFR (Highly Selective) | ~0.003 µM (3 nM) | ATP-Competitive | High potency reference standard; Quinazoline core. |
| RG 13022 | EGFR, HER2 | ~1–5 µM | ATP-Competitive | Structurally related tyrphostin; often used in parallel studies. |
References
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Tyrphostin RG14620 Selectively Reverses ABCG2-Mediated Multidrug Resistance. Source: National Institutes of Health (PubMed/PMC). URL:[Link]
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Chemical Structure and Properties of RG 14620 (CID 5926218). Source: PubChem.[3] URL:[Link]
